

# "mass spectrometry analysis of Dicyclohexyl sulphide"

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## Compound of Interest

Compound Name: Dicyclohexyl sulphide

Cat. No.: B15489629

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An In-depth Technical Guide to the Mass Spectrometry Analysis of Dicyclohexyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of dicyclohexyl sulfide (C<sub>12</sub>H<sub>22</sub>S). It details a standard gas chromatography-mass spectrometry (GC-MS) protocol, presents the known mass spectral data, and illustrates the analytical workflow. This document is intended to serve as a practical resource for researchers and professionals in analytical chemistry, environmental science, and drug development who are working with or characterizing this compound.

## Physicochemical Properties

Dicyclohexyl sulfide is a sulfur-containing organic compound with the following key properties:

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>22</sub> S	[1]
Molecular Weight	198.37 g/mol	[1]
CAS Number	7133-46-2	[1]
IUPAC Name	cyclohexylsulfanylcyclohexane	[1]

## Mass Spectrometry Data

The mass spectrum of dicyclohexyl sulfide is characterized by a distinct fragmentation pattern under electron ionization (EI). While the full spectrum from the NIST Mass Spectrometry Data Center contains 47 peaks, the most abundant ions are summarized below.

m/z	Proposed Fragment	Relative Abundance
55	C <sub>4</sub> H <sub>7</sub> <sup>+</sup> (Cyclobutenyl or similar isomer)	Most Abundant
83	C <sub>6</sub> H <sub>11</sub> <sup>+</sup> (Cyclohexyl cation)	2nd Highest
82	C <sub>6</sub> H <sub>10</sub> <sup>+</sup> (Cyclohexene radical cation)	3rd Highest
198	C <sub>12</sub> H <sub>22</sub> S <sup>+</sup> (Molecular Ion)	Low Abundance

Note: The relative abundances are based on the designations from the PubChem entry, which sources data from the NIST Mass Spectrometry Data Center[1]. A full list of all 47 peaks and their precise relative intensities would require direct access to the spectral database.

The fragmentation of dicyclohexyl sulfide is initiated by the ionization of the sulfur atom. The primary fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of a cyclohexyl cation (m/z 83). Further fragmentation of the cyclohexyl ring produces smaller, stable carbocations, such as the highly abundant m/z 55 ion. The presence of an m/z 82 peak suggests the loss of a hydrogen atom from the cyclohexyl fragment, forming a cyclohexene radical cation. The molecular ion peak at m/z 198 is typically of low abundance due to the facile fragmentation of the molecule.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of dicyclohexyl sulfide. This protocol is based on standard methods for the analysis of semi-volatile sulfur compounds.

### 3.1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of dicyclohexyl sulfide in a volatile, non-polar solvent such as hexane or dichloromethane.
- **Calibration Standards:** Create a series of calibration standards by serially diluting the stock solution to the desired concentration range.
- **Sample Matrix:** For the analysis of dicyclohexyl sulfide in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

### 3.2. Instrumentation

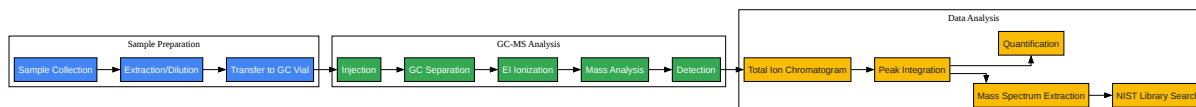
- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.
- **Mass Spectrometer:** A mass selective detector (MSD) or a time-of-flight (TOF) mass spectrometer.
- **GC Column:** A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness.

### 3.3. GC-MS Parameters

Parameter	Setting
Injector	
Injection Mode	Splitless (for trace analysis) or Split
Injector Temperature	250 °C
Injection Volume	1 µL
Oven Program	
Initial Temperature	60 °C, hold for 2 minutes
Ramp Rate	10 °C/min
Final Temperature	280 °C, hold for 5 minutes
Carrier Gas	
Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-400
Scan Rate	2 scans/second
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C

## Experimental and Data Analysis Workflow

The following diagrams illustrate the logical workflow for the GC-MS analysis of dicyclohexyl sulfide and the data processing steps.



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## References

- 1. 1,1'-Thiobis(cyclohexane) | C<sub>12</sub>H<sub>22</sub>S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]
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